molecular formula C19H34N6S2 B13745675 1,3,5-Triazine-2,4-disulfenamide, N,N'-dicyclohexyl-6-(diethylamino)- CAS No. 35302-14-8

1,3,5-Triazine-2,4-disulfenamide, N,N'-dicyclohexyl-6-(diethylamino)-

Cat. No.: B13745675
CAS No.: 35302-14-8
M. Wt: 410.6 g/mol
InChI Key: JPLINCBENVLYRJ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- is a chemical compound with the molecular formula C19H34N6S2 It is a derivative of triazine, a heterocyclic compound, and is characterized by the presence of disulfenamide and diethylamino groups

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- involves several steps. One common method includes the reaction of cyanuric chloride with diethylamine and dicyclohexylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.

Scientific Research Applications

1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- can be compared with other triazine derivatives such as:

Properties

CAS No.

35302-14-8

Molecular Formula

C19H34N6S2

Molecular Weight

410.6 g/mol

IUPAC Name

4,6-bis[(cyclohexylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H34N6S2/c1-3-25(4-2)17-20-18(26-23-15-11-7-5-8-12-15)22-19(21-17)27-24-16-13-9-6-10-14-16/h15-16,23-24H,3-14H2,1-2H3

InChI Key

JPLINCBENVLYRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)SNC2CCCCC2)SNC3CCCCC3

Origin of Product

United States

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